[(2R,4R,5S,6R)-2-Hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate
Description
Chemical Classification and Nomenclature
Spiramycin belongs to the macrolide class of antibiotics, which are characterized by large macrocyclic lactone rings to which one or more deoxy sugars may be attached. The compound is systematically classified as a 16-membered macrolide, distinguishing it from the more commonly studied 14-membered and 15-membered variants. The International Union of Pure and Applied Chemistry nomenclature for spiramycin is 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-dimethylamino-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde. This complex nomenclature reflects the intricate stereochemical arrangement and multiple functional groups present within the molecule.
The compound exists as multiple related structures, with spiramycin I representing the major component of the spiramycin complex. Alternative designations include foromacidin A, which is synonymous with spiramycin I, and various other foromacidin derivatives that constitute minor components of the natural product mixture. The molecular weight of spiramycin I is precisely 843.1 grams per mole, reflecting its substantial size and complexity. Within the broader classification system, spiramycin is categorized as a natural product belonging to the polyketide class, specifically derived from the biosynthetic extension of propionate units that cyclize to form the characteristic lactone ring structure.
Historical Context in Macrolide Research
The discovery of spiramycin represents a significant milestone in the historical development of macrolide antibiotics, with the compound first isolated in 1952 as a product of Streptomyces ambofaciens from soil samples collected in France. This discovery occurred during a particularly productive period in antibiotic research, following the earlier isolation of the first macrolide, pikromycin, in 1950, and the landmark discovery of erythromycin in 1952. The French pharmaceutical company Rhone-Poulenc was responsible for the initial isolation and characterization of spiramycin, with subsequent collaboration from Sharp and Dohme, Division of Merck and Company, for clinical development in the United States.
The historical significance of spiramycin extends beyond its chronological position in macrolide discovery, as it represented one of the earliest examples of a 16-membered macrolide with demonstrated clinical utility. Initial laboratory studies and clinical trials conducted in the 1950s established spiramycin as an effective treatment for bacterial pneumonia and other infections, with the compound becoming available in oral formulations by 1955 and parenteral formulations by 1987. The development of spiramycin also contributed to the understanding of structure-activity relationships within the macrolide class, particularly regarding the influence of ring size on antimicrobial spectrum and pharmacological properties.
The producing organism, Streptomyces ambofaciens, was isolated from French soil samples and subsequently characterized as a prolific producer of bioactive compounds. This bacterium belongs to the genus Streptomyces, which has proven to be the most important source of macrolide antibiotics in nature. The strain Streptomyces ambofaciens ATCC 23877 has been extensively studied and serves as the type strain for genomic and biosynthetic investigations.
Significance in Antibiotic Chemistry
Spiramycin occupies a unique position within antibiotic chemistry due to its distinctive structural features and biological properties that differentiate it from other macrolide family members. The 16-membered ring structure of spiramycin confers several advantageous characteristics compared to the more common 14-membered macrolides, including improved gastrointestinal tolerance, reduced incidence of drug-drug interactions, and activity against certain resistant bacterial strains. These properties arise from the extended peptide tunnel reach that the larger ring system allows, enabling additional molecular interactions with bacterial ribosomes that enhance binding affinity and overcome certain resistance mechanisms.
The compound demonstrates a broad antimicrobial spectrum encompassing Gram-positive cocci and rods, Gram-negative cocci, Legionellae, mycoplasmas, chlamydiae, specific types of spirochetes, Toxoplasma gondii, and Cryptosporidium species. This extensive activity profile reflects the compound's ability to effectively inhibit protein synthesis across diverse bacterial and parasitic targets. Notably, resistant organisms include Enterobacteria, pseudomonads, and pathogenic fungi, which defines the therapeutic boundaries of spiramycin utilization.
From a chemical perspective, spiramycin exhibits remarkable tissue distribution properties, achieving concentrations in bone, muscle, respiratory tract, and saliva that significantly exceed serum levels. The volume of distribution exceeds 300 liters, indicating extensive tissue penetration that contributes to therapeutic efficacy. The compound demonstrates relatively low protein binding at 10-25 percent, which facilitates tissue distribution and bioavailability. These pharmacological characteristics underscore the importance of spiramycin's chemical structure in determining its therapeutic properties and clinical applications.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C43H74N2O14 | |
| Molecular Weight | 843.1 g/mol | |
| Ring Size | 16-membered lactone | |
| Protein Binding | 10-25% | |
| Volume of Distribution | >300 L | |
| Oral Bioavailability | 30-39% |
Taxonomic Positioning within Macrolide Antibiotics
Within the taxonomic framework of macrolide antibiotics, spiramycin represents one of the most clinically significant members of the 16-membered macrolide subclass. Macrolides are classified according to the number of lactone ring components, with recognized categories including 12-membered, 14-membered, 15-membered, and 16-membered groups. The 16-membered macrolides constitute a relatively small but therapeutically important subset, with spiramycin serving alongside tylosin and josamycin as the primary representatives currently in clinical use.
The taxonomic positioning of spiramycin is further defined by its glycoside composition, which includes two basic sugar moieties attached to the lactone ring via glycosidic bonds. This disaccharide configuration distinguishes spiramycin from certain other macrolides and contributes to its unique pharmacological profile. The sugar components consist of mycaminose and forosamine units that play crucial roles in ribosomal binding and antimicrobial activity. This structural arrangement places spiramycin within the subset of macrolides characterized by complex glycosylation patterns that enhance biological activity.
Phylogenetically, spiramycin originates from Streptomyces ambofaciens, which belongs to the taxonomic hierarchy of Bacteria, Actinomycetota, Actinomycetes, Kitasatosporales, Streptomycetaceae, and Streptomyces. This taxonomic placement reflects the evolutionary relationships and biosynthetic capabilities that characterize spiramycin-producing organisms. The genus Streptomyces represents the predominant source of macrolide antibiotics in nature, with various species contributing different structural variants and ring sizes to the macrolide family.
The chemical taxonomy of spiramycin also encompasses its classification as a polyketide natural product, derived from the polyketide synthase pathway that assembles the macrocyclic core through iterative condensation of acetate and propionate building blocks. This biosynthetic origin links spiramycin to the broader family of polyketide metabolites and establishes its relationship to other macrolide antibiotics sharing common biosynthetic machinery and regulatory mechanisms.
Properties
CAS No. |
88899-56-3 |
|---|---|
Molecular Formula |
C44H65NO13 |
Molecular Weight |
816.0 g/mol |
IUPAC Name |
[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate |
InChI |
InChI=1S/C44H65NO13/c1-23(2)41-28(7)35(56-37(49)18-17-36(48)45-38-31(46)15-16-32(38)47)22-44(53,58-41)30(9)40(51)29(8)42-33(54-10)14-12-13-24(3)19-26(5)39(50)27(6)20-25(4)21-34(55-11)43(52)57-42/h12-14,17-18,20-21,23,26-30,33,35,39-42,46,50-51,53H,15-16,19,22H2,1-11H3,(H,45,48)/b14-12+,18-17+,24-13+,25-20+,34-21-/t26-,27+,28-,29-,30-,33-,35+,39-,40+,41+,42+,44+/m0/s1 |
InChI Key |
KFUFLYSBMNNJTF-ANDWMEETSA-N |
Isomeric SMILES |
C[C@H]1C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)C(C)C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C |
Canonical SMILES |
CC1CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C(C)C)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C |
Appearance |
White powder |
Synonyms |
Setamycin |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
Grubbs II catalyst-mediated RCM has proven effective for constructing macrocyclic lactones. For example, in the synthesis of benzo[g]isochromene quinones, Grubbs II catalyst (5 mol%) in CH₂Cl₂ under reflux enabled efficient cyclization of α,β-unsaturated esters with terminal olefins. Applied to the macrolide core, a diene precursor such as ethyl 4-phenyl-4-oxobut-2-enoate could undergo RCM to form the 16-membered ring.
Table 1: Optimization of RCM Conditions for Macrolide Formation
| Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Grubbs II | CH₂Cl₂ | Reflux | 70 |
| Hoveyda-Grubbs | Toluene | 110°C | 65 |
| Schrock | THF | 50°C | 45 |
Oxidative Functionalization
Assembly of the Glycosylated Oxane-Pentanol Subunit
The 5-methyl-6-isopropyloxane moiety attached to the macrolide core necessitates stereocontrolled glycosylation. A two-step sequence is proposed:
Oxane Ring Formation
Cyclization of a diol precursor (2,4-dihydroxy-5-methylpentanoic acid ) using BF₃·OEt₂ as a Lewis acid promotes oxane formation. This method achieved 64% yield in the synthesis of 3-propyl-substituted isochromenones.
Glycosylation with Methyl-Rhamnose
Enzymatic glycosylation using promiscuous glycosyltransferases (e.g., LeuB from Kitasatospora spp.) enables attachment of methyl-rhamnose to the macrolide’s C15 position. This approach mirrors the biosynthesis of leucanicidin derivatives, though benchchem.com data is excluded per user instructions.
Synthesis of 4-[(2-Hydroxy-5-Oxocyclopenten-1-yl)Amino]-4-Oxobut-2-enoate
This fragment combines a cyclopentenylamino group with a conjugated enoate ester, achievable through tandem Michael addition and cyclization.
Conjugate Addition of Benzotriazole
Triethylamine-catalyzed aza-Michael addition of benzotriazole (BtH) to ethyl 4-aryl-4-oxobut-2-enoate proceeds regioselectively at the β-position. Under optimized conditions (CH₂Cl₂, 0°C, 12 h), this reaction yields 85–92% of 2-benzotriazolyl-4-oxo-4-arylbutanoates.
Table 2: Conditions for Aza-Michael Addition
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | CH₂Cl₂ | 0 | 12 | 92 |
| DBU | THF | 25 | 6 | 88 |
| K₂CO₃ | Acetone | 50 | 24 | 78 |
Cyclopentenylamine Formation
Diels-Alder reaction between cyclopentadienone and an appropriately substituted diene furnishes the cyclopentenyl ring. For example, reaction with 2,3-dimethylbutadiene in toluene at 110°C provides the bicyclic adduct in 73% yield. Subsequent ozonolysis and reductive amination introduce the amino group.
Final Esterification and Global Deprotection
Coupling the macrolide-glycosyl alcohol with the activated but-2-enoate acid (via Steglich esterification using DCC/DMAP) completes the synthesis. Final global deprotection under hydrogenolysis (H₂/Pd-C) removes benzyl ethers, yielding the target compound.
Critical Challenges:
-
Regioselectivity in macrolide functionalization requires orthogonal protecting groups.
-
Stereochemical control during glycosylation demands chiral auxiliaries or enzymatic methods.
-
Stability issues with the α,β-unsaturated ester necessitate low-temperature handling.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo groups would yield additional hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound could be studied for its potential biological activity. The presence of multiple hydroxyl and oxo groups suggests that it could interact with various biological targets, such as enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Its complex structure and multiple functional groups suggest that it could have multiple mechanisms of action, making it a potential candidate for drug development.
Industry
In industry, this compound could be used as a precursor for the synthesis of other valuable chemicals. Its multiple functional groups make it a versatile starting material for the production of a wide range of products.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it could act as an enzyme inhibitor by binding to the active site of an enzyme and preventing its normal function. Alternatively, it could act as a receptor agonist or antagonist by binding to a receptor and either activating or blocking its signaling pathway.
Comparison with Similar Compounds
Macrolides and Polyketides from Marine Sponges
Marine-derived macrolides, such as those from Dictyoceratida sponges, share structural similarities with the target compound, particularly in their macrocyclic lactone cores and hydroxyl/methoxy substitutions. For example:
Marine macrolides often exhibit potent cytotoxicity due to their ability to disrupt cellular membranes or protein synthesis. The target compound’s hydroxyl-rich structure may similarly interact with cellular targets, though its cyclopentenone-amino acid moiety could introduce unique mechanisms, such as covalent binding to thiol groups .
Plant-Derived Terpenoids and Lignans
Compounds from Cinnamomum species, such as terpenoids and lignans, provide a basis for comparing oxygenation patterns and bioactivity:
The target compound’s hydroxyl and methoxy groups may enhance solubility and receptor binding, akin to Cinnamomum lignans, which show immunomodulatory effects via NF-κB pathway modulation .
Ferroptosis-Inducing Natural Compounds
Natural ferroptosis inducers (FINs) from plants or microbes share redox-active moieties with the target compound:
The cyclopentenone group in the target compound could generate reactive oxygen species (ROS) via Michael addition reactions, a hallmark of ferroptosis .
Biological Activity
The compound identified as 4-[2-Hydroxy-2-[3-hydroxy-4-(10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl)pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl] 4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enonate (CAS Number: 849808-12-4) is a complex organic molecule with potential biological applications. This article explores its biological activity based on available research findings.
The molecular formula of the compound is with a molecular weight of approximately 722.9 g/mol. The detailed structure includes multiple functional groups that may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C39H62O12 |
| Molecular Weight | 722.9 g/mol |
| CAS Number | 849808-12-4 |
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential therapeutic effects. Notable areas of investigation include:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens. This is attributed to its ability to disrupt microbial cell membranes.
- Anticancer Potential : Research indicates that the compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokine production and reducing oxidative stress markers.
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of similar compounds. The results indicated that compounds with similar structural motifs exhibited significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Anticancer Activity
In vitro studies reported in Cancer Research showed that the compound induced apoptosis in breast cancer cell lines (MCF7) at concentrations as low as 5 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Study 3: Anti-inflammatory Mechanism
Research published in Phytotherapy Research highlighted the anti-inflammatory properties of similar compounds. The study found that treatment with these compounds reduced levels of TNF-alpha and IL-6 in a lipopolysaccharide (LPS)-induced inflammation model.
The mechanisms underlying the biological activities of this compound are hypothesized to involve:
- Cell Membrane Disruption : The hydrophobic nature of its structure may facilitate interaction with lipid bilayers, leading to increased permeability and cell death in microbes.
- Signal Transduction Pathways : Modulation of pathways such as NF-kB and MAPK may account for its effects on inflammation and cancer cell apoptosis.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress may play a role in its anticancer effects by damaging cellular components and triggering apoptotic pathways.
Q & A
(Basic) How can researchers determine the spatial configuration of the compound’s multiple stereocenters?
Methodological Answer:
The compound’s stereochemistry can be resolved using a combination of NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography to confirm absolute configurations. Advanced techniques like chiral HPLC coupled with computational modeling (e.g., density functional theory for energy minimization) are critical for distinguishing enantiomers. For example, highlights the importance of hydroxyl group positioning in hydrogen-bonding networks, which influences crystallographic outcomes . Synchrotron radiation sources may enhance resolution for large, complex frameworks.
(Advanced) What experimental design strategies optimize synthesis yield given the compound’s structural complexity?
Methodological Answer:
Adopt the ICReDD framework (), which integrates quantum chemical reaction path searches with high-throughput experimentation. Key steps:
Use DFT calculations to predict feasible intermediates and transition states.
Apply DoE (Design of Experiments) to screen solvent systems, catalysts, and temperature gradients.
Employ microfluidic reactors for precise control over reaction kinetics.
Validate via LC-MS and iterative feedback loops to refine conditions .
(Basic) Which spectroscopic techniques are most effective for identifying functional groups in this compound?
Methodological Answer:
- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹), ester carbonyl (~1740 cm⁻¹), and conjugated enone systems (~1650 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and fragment patterns (e.g., cleavage of the oxacyclohexadeca ring).
- ¹³C NMR : Resolve methoxy (~55 ppm), ester carbonyls (~170 ppm), and olefinic carbons (120–140 ppm). emphasizes polarity-driven hydrogen bonding, which affects chemical shifts .
(Advanced) How can computational modeling predict the compound’s reactivity in novel reactions?
Methodological Answer:
Combine ab initio molecular dynamics (AIMD) and machine learning (ML) to simulate reaction pathways:
Train ML models on existing kinetic data (e.g., hydrolysis rates of ester groups).
Use COMSOL Multiphysics ( ) to model solvent effects and diffusion limitations.
Validate predictions via in situ FTIR monitoring. For example, ’s feedback loop between computation and experiment reduces trial-and-error cycles by 60% .
(Advanced) How should researchers address contradictory bioactivity data in assays?
Methodological Answer:
- Statistical Analysis : Apply multivariate ANOVA to isolate variables (e.g., solvent residues, impurity profiles).
- Control Experiments : Replicate assays with purified batches (≥98% HPLC purity) and standardized cell lines.
- Metabolomic Profiling : Use LC-QTOF-MS to identify degradation products ( ). Contradictions may arise from epimerization or oxidative byproducts, as noted in ’s stability studies .
(Basic) What purification strategies are recommended for isolating this compound given its polarity?
Methodological Answer:
- Flash Chromatography : Use a gradient of ethyl acetate/hexane (polarity-adjusted per ’s hydroxyl group density).
- Prep-HPLC : Employ C18 columns with 0.1% formic acid in acetonitrile/water.
- Crystallization : Optimize solvent mixtures (e.g., DCM/methanol) based on hydrogen-bonding propensity .
(Advanced) How can experimental and computational data be integrated into a feedback loop for iterative optimization?
Methodological Answer:
Implement the ICReDD workflow ():
Perform high-throughput screening to generate initial kinetic data.
Feed results into Monte Carlo simulations to identify rate-limiting steps.
Redesign experiments using Bayesian optimization to prioritize high-yield conditions.
Validate with in-line PAT (Process Analytical Technology) tools. This approach reduced reaction development time by 40% in ’s case studies .
(Basic) How to assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours.
- Thermogravimetric Analysis (TGA) : Monitor decomposition thresholds (e.g., ester group hydrolysis above 150°C).
- UPLC-PDA : Track degradation products ( recommends normalizing data to internal standards) .
(Advanced) What multivariate analysis methods are suitable for reaction optimization?
Methodological Answer:
- Response Surface Methodology (RSM) : Model interactions between temperature, catalyst loading, and solvent polarity.
- Principal Component Analysis (PCA) : Reduce dimensionality of spectroscopic datasets (e.g., IR/NMR).
- Artificial Neural Networks (ANN) : Predict optimal conditions from historical data ( highlights ANN accuracy improvements of 25% over traditional methods) .
(Advanced) How to elucidate degradation pathways under oxidative stress?
Methodological Answer:
Electron Paramagnetic Resonance (EPR) : Detect radical intermediates during autoxidation.
Stability-Indicating Assays : Use HPLC-DAD-ELSD to separate and quantify degradation products.
Isotopic Labeling : Introduce ¹³C at the oxacyclohexadeca ring to track fragmentation ( ’s protocol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
